molecular formula C16H13FO4 B1339100 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid CAS No. 42771-82-4

2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid

Cat. No. B1339100
CAS RN: 42771-82-4
M. Wt: 288.27 g/mol
InChI Key: AHAWBBIKBPNXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurbiprofen is a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity . It is a monocarboxylic acid that is a 2-fluoro-[1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid . It is used as a pre-operative anti-miotic as well as orally for arthritis or dental pain .


Molecular Structure Analysis

The molecular formula of Flurbiprofen is C15H13FO2 . The average mass is 244.261 Da and the monoisotopic mass is 244.089951 Da .

Scientific Research Applications

Synthetic Chemistry and Drug Development

Fluorobiphenyls, such as "2-Fluoro-4-bromobiphenyl," are key intermediates in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. The development of efficient synthetic pathways for fluorobiphenyls is crucial for large-scale production of these drugs. A practical synthesis method for "2-Fluoro-4-bromobiphenyl" has been developed, highlighting the significance of such compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Environmental Science and Toxicology

Studies on fluorinated compounds, including their environmental occurrence, fate, and toxicological effects, are crucial for assessing the environmental impact of chemical substances. Research on "2,4-Dichlorophenoxyacetic acid (2,4-D)" and other fluorinated alternatives has provided insights into the persistence, bioaccumulation, and toxic properties of these substances, raising concerns about environmental and human health (Zuanazzi et al., 2020).

Material Science and Engineering

The study of fluorinated alternatives to long-chain perfluoroalkyl substances (PFAS) for applications in industrial and consumer products is a growing area of research. These alternatives are being investigated for their environmental releases, persistence, and exposure risks, with the aim of finding safer options for use in various applications, including coatings, firefighting foams, and more (Wang et al., 2013).

Future Directions

Increased endocannabinoid tonus by dual-action fatty acid amide hydrolase (FAAH) and substrate selective cyclooxygenase (COX-2) inhibitors is a promising approach for pain-relief . One such compound with this profile is 2-(2-fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide (Flu-AM1) .

properties

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-2-methylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-16(14(18)19,15(20)21)11-7-8-12(13(17)9-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAWBBIKBPNXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195426
Record name 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid

CAS RN

42771-82-4
Record name 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042771824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Fluoro[1,1′-biphenyl]-4-yl)-2-methylpropanedioic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2NQT8L06Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 7.58 g (22.0 mmol) of diethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate VI in 50 ml of absolute ethanol, maintained under nitrogen gas at ~15° C. (ice bath) is added 8.72 g (109.0 mmol, 5.0 mol-equiv.) of 50% aqueous sodium hydroxide. The temperature is maintained at <25° C. for 6 hours. The resulting suspension is diluted with 150 ml water and the pH is adjusted to ~8.0 with dilute hydrochloric acid. The solution is transferred to a separatory funnel and is extracted with 3×60 ml of methylene chloride. The aqueous layer is acidified to pH <1 with concentrated hydrochloric acid and is then extracted with 200 ml of ethyl acetate in three portions. The combined extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to give 5.9 g 2-(2-fluoro-4-biphenylyl)-2-methyl malonic acid. This material is dissolved in 15 ml of glacial acetic acid and the solution is heated to reflux for ~17 hours. Water (15 ml) is added and the solution is allowed to cool slowly with stirring and seeding. After 1 hour stirring at room temperature, the mixture is cooled with stirring to 0°-5° C., then let stand for ~15 hours. The product is isolated and washed with a few ml of cold 50% aqueous acetic acid then dried to give 4.67 g flurbiprofen Ib of melting point 113°-115° C.
Name
diethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.72 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid
Reactant of Route 3
2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid
Reactant of Route 5
2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid
Reactant of Route 6
2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid

Citations

For This Compound
1
Citations
AM Alaa, AA Al-Badr, GA Hafez - Profiles of Drug Substances, Excipients …, 2012 - Elsevier
Publisher Summary Racemic flurbiprofen is one of the well-known forms of nonsteroidal anti-inflammatory drug (NSAID) substances. The enantiopure (S)-enantiomer exhibits a stronger …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.